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Compound of Interest

Compound Name: 4-chloro-3-methylphenethylamine

Cat. No.: B3301528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-chloro-3-methylphenethylamine is not readily

available in peer-reviewed literature or chemical databases. This guide is based on established

chemical principles and extrapolated data from structurally similar compounds. All information

herein should be used for research and informational purposes only.

Chemical Identification
While a specific CAS number for 4-chloro-3-methylphenethylamine has not been identified in

major chemical registries, its systematic IUPAC name is 2-(4-chloro-3-methylphenyl)ethan-1-

amine.

Structural Information:

Property Value

IUPAC Name 2-(4-chloro-3-methylphenyl)ethan-1-amine

Molecular Formula C₉H₁₂ClN

Molecular Weight 169.65 g/mol

SMILES NC(C)c1cc(C)c(Cl)cc1

InChI Key (Not available)
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Postulated Physicochemical Properties
The physicochemical properties of 4-chloro-3-methylphenethylamine can be predicted based

on its structure and comparison with related phenethylamine derivatives.

Property Predicted Value/Characteristic

Appearance
Likely a colorless to pale yellow oil or a solid at

room temperature.

Solubility

Expected to be soluble in organic solvents like

ethanol, methanol, and chloroform. The

hydrochloride salt would be water-soluble.

Boiling Point
Estimated to be in the range of 220-250 °C at

atmospheric pressure.

pKa

The amine group is expected to have a pKa in

the range of 9.5-10.5, typical for a primary

amine in a phenethylamine structure.

Potential Pharmacological Profile
The pharmacological effects of 4-chloro-3-methylphenethylamine are likely to be influenced

by its structural similarity to other substituted phenethylamines, which are known to interact

with monoaminergic neurotransmitter systems.

Comparative Data of Related Phenethylamines:
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Compound Mechanism of Action Reported Effects

Phenethylamine

Trace amine-associated

receptor 1 (TAAR1) agonist;

releases norepinephrine and

dopamine.[1]

Central nervous system

stimulant.[1]

p-Chloroamphetamine (PCA)
Potent serotonin-releasing

agent and uptake inhibitor.

Known to be a serotonergic

neurotoxin.

3,4-Dichloroamphetamine

(DCA)

Highly potent and selective

serotonin releasing agent

(SSRA) and monoamine

oxidase inhibitor (MAOI).[2]

Also exhibits serotonergic

neurotoxicity.[2]

Based on these comparisons, 4-chloro-3-methylphenethylamine is hypothesized to act as a

monoamine-releasing agent, potentially with a preference for the serotonin system due to the

chloro- substitution. The addition of the methyl group at the 3-position may modulate its

potency and selectivity.

Postulated Signaling Pathway
The primary molecular target for many phenethylamines is the Trace Amine-Associated

Receptor 1 (TAAR1), a G protein-coupled receptor that modulates monoaminergic

neurotransmission. Activation of TAAR1 can lead to the release of neurotransmitters like

dopamine and norepinephrine.
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Click to download full resolution via product page

Caption: Postulated mechanism of action for 4-chloro-3-methylphenethylamine.

Proposed Synthesis Protocols
Two plausible synthetic routes for 4-chloro-3-methylphenethylamine are outlined below,

starting from commercially available precursors.

Route 1: Reduction of a Phenylacetonitrile Derivative
This is a common method for the synthesis of phenethylamines.

Experimental Workflow:

4-Chloro-3-methylaniline Diazotization & Sandmeyer Reaction
(NaNO₂, HCl, CuCN) 4-Chloro-3-methylbenzonitrile Reduction of Nitrile

(e.g., LiAlH₄ in THF or Catalytic Hydrogenation) 4-Chloro-3-methylphenethylamine

Click to download full resolution via product page

Caption: Synthetic workflow via the nitrile reduction pathway.

Detailed Methodology:

Synthesis of 4-chloro-3-methylbenzonitrile:

Dissolve 4-chloro-3-methylaniline (1 eq.) in an aqueous solution of hydrochloric acid.

Cool the solution to 0-5 °C in an ice bath.

Add a solution of sodium nitrite (1 eq.) in water dropwise, maintaining the temperature

below 5 °C to form the diazonium salt.

In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq.) and sodium cyanide

(1.1 eq.) in water.

Slowly add the cold diazonium salt solution to the cyanide solution.
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Allow the reaction to warm to room temperature and then heat gently to complete the

reaction.

Extract the product with an organic solvent (e.g., dichloromethane), wash with water and

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude 4-chloro-3-methylbenzonitrile by recrystallization or column

chromatography.

Reduction to 4-chloro-3-methylphenethylamine:

Method A: Lithium Aluminum Hydride (LAH) Reduction:

Suspend LAH (2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere

(e.g., nitrogen or argon).

Add a solution of 4-chloro-3-methylbenzonitrile (1 eq.) in anhydrous THF dropwise to

the LAH suspension at 0 °C.

After the addition is complete, allow the reaction to stir at room temperature and then

reflux to ensure complete reduction.

Cool the reaction mixture and quench cautiously by the sequential addition of water,

15% aqueous sodium hydroxide, and then more water.

Filter the resulting aluminum salts and wash with THF.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Method B: Catalytic Hydrogenation:

Dissolve 4-chloro-3-methylbenzonitrile (1 eq.) in a suitable solvent such as ethanol or

methanol containing ammonia.

Add a catalyst, such as Raney nickel or palladium on carbon (Pd/C).

Hydrogenate the mixture in a high-pressure reactor (e.g., a Parr shaker) at elevated

pressure and temperature until hydrogen uptake ceases.
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Filter the catalyst, and concentrate the filtrate under reduced pressure.

Purification:

The crude 4-chloro-3-methylphenethylamine can be purified by vacuum distillation or by

conversion to its hydrochloride salt, which can be recrystallized.

Route 2: Reductive Amination of a Phenylacetone
Derivative
This route involves the formation of an imine or oxime intermediate followed by reduction.

Experimental Workflow:

4-Chloro-3-methylphenylacetone Reaction with Aminating Agent
(e.g., Hydroxylamine or Ammonia) Oxime or Imine Intermediate Reduction

(e.g., NaBH₄, NaBH₃CN, or Catalytic Hydrogenation) 4-Chloro-3-methylphenethylamine

Click to download full resolution via product page

Caption: Synthetic workflow via the reductive amination pathway.

Detailed Methodology:

Synthesis of 4-chloro-3-methylphenylacetone:

This precursor is not readily available and would need to be synthesized, for instance,

from 4-chloro-3-methylbenzaldehyde.

Reductive Amination:

Dissolve 4-chloro-3-methylphenylacetone (1 eq.) in a suitable solvent like methanol or

ethanol.

Add an aminating agent such as ammonium acetate or hydroxylamine hydrochloride along

with a reducing agent like sodium cyanoborohydride (NaBH₃CN).

The reaction is typically carried out at room temperature for several hours.
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Alternatively, catalytic hydrogenation over a suitable catalyst (e.g., Pd/C) in the presence

of ammonia can be employed.

Work-up involves quenching the reaction, extracting the product into an organic solvent,

and washing.

Purification:

Purification is achieved through vacuum distillation or salt formation and recrystallization,

as described in Route 1.

Potential Toxicological Profile and Safety
Precautions
Given the structural relationship to known neurotoxic compounds like p-chloroamphetamine, 4-
chloro-3-methylphenethylamine should be handled with extreme caution.

Neurotoxicity: There is a potential for serotonergic neurotoxicity.

Cardiovascular Effects: As a phenethylamine derivative, it may cause sympathomimetic

effects, leading to increased heart rate and blood pressure.

General Toxicity: Limited data is available, but it should be treated as a hazardous

substance.

Safety Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Avoid inhalation, ingestion, and skin contact.

In case of exposure, seek immediate medical attention.

Conclusion
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4-chloro-3-methylphenethylamine is a substituted phenethylamine for which there is a lack of

comprehensive published data. Its IUPAC name is 2-(4-chloro-3-methylphenyl)ethan-1-amine.

Based on its structure, it is predicted to be a psychoactive compound that modulates

monoaminergic systems. The synthetic routes outlined provide plausible methods for its

preparation for research purposes. Due to the potential for significant toxicity, all handling and

experimental work with this compound should be conducted with appropriate safety measures

in a controlled laboratory setting. Further research is necessary to fully characterize its

pharmacological and toxicological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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